Physicochemical Comparison with Non-Fluorinated Analog
4-Bromo-3-(difluoromethyl)-2-fluoropyridine incorporates an additional fluorine atom at C2 relative to its closest non-fluorinated structural analog, 4-bromo-3-(difluoromethyl)pyridine (CAS 1256821-48-3). This single-atom difference produces a molecular weight increase of 17.99 g/mol (225.99 vs. 208.00) and introduces an additional electronegative center that perturbs the electronic distribution across the pyridine ring . The computed logP is 2.9208 for the target compound as reported by supplier computational chemistry data . No directly comparable experimentally measured logP, pKa, or distribution coefficient data for the non-fluorinated analog were identified in the open literature at the time of this analysis; the computed logP for the non-fluorinated analog is not publicly available from a source not on the exclusion list, preventing a robust head-to-head computational comparison . The reported predicted boiling point for the analogous 4-bromo-2-(difluoromethyl)-3-fluoropyridine isomer is 187.3±35.0 °C with a predicted density of 1.725±0.06 g/cm³ [1]; qualitatively similar values are expected for the target compound, though positional isomerism may shift these values within the prediction error margin.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 225.99 g/mol; C₆H₃BrF₃N; logP 2.9208 (computed); purity ≥95% |
| Comparator Or Baseline | 4-Bromo-3-(difluoromethyl)pyridine (CAS 1256821-48-3): MW 208.00 g/mol; C₆H₄BrF₂N; purity spec ≥95% |
| Quantified Difference | ΔMW = +17.99 g/mol; one additional fluorine atom; one less hydrogen atom |
| Conditions | Computed logP from supplier cheminformatics platforms; MW and formula from authoritative CAS registry data |
Why This Matters
The additional C2 fluorine alters the electronic landscape of the pyridine ring, which can affect both the reactivity of the C4 bromine in cross-coupling and the hydrogen-bonding properties of the adjacent CHF₂ moiety—factors critical to medicinal chemistry SAR and synthetic planning.
- [1] Chemsrc. 4-Bromo-2-(difluoromethyl)-3-fluoropyridine, CAS 1804758-63-1, Density 1.725±0.06 g/cm³ (Predicted), Boiling Point 187.3±35.0 °C (Predicted). https://m.chemsrc.com View Source
